molecular formula C11H18BN3O2 B14078225 (4-Methyl-2-(2-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid

(4-Methyl-2-(2-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid

Cat. No.: B14078225
M. Wt: 235.09 g/mol
InChI Key: XHFIKUAGPQYSFR-UHFFFAOYSA-N
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Description

(4-Methyl-2-(2-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that features a pyrimidine ring substituted with a methyl group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloropyrimidine with 2-methylpiperidine under basic conditions to form the intermediate, which is then subjected to boronation using a boronic acid reagent .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. These methods often employ catalysts like Raney nickel and solvents such as 1-propanol .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-2-(2-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines .

Mechanism of Action

The mechanism of action of (4-Methyl-2-(2-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity. This interaction can inhibit enzymes or modulate receptor activity, leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methyl-2-(2-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid is unique due to its combination of a pyrimidine ring, a piperidine ring, and a boronic acid group. This combination provides a versatile scaffold for the development of new compounds with diverse applications in chemistry, biology, and industry .

Properties

Molecular Formula

C11H18BN3O2

Molecular Weight

235.09 g/mol

IUPAC Name

[4-methyl-2-(2-methylpiperidin-1-yl)pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C11H18BN3O2/c1-8-5-3-4-6-15(8)11-13-7-10(12(16)17)9(2)14-11/h7-8,16-17H,3-6H2,1-2H3

InChI Key

XHFIKUAGPQYSFR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1C)N2CCCCC2C)(O)O

Origin of Product

United States

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